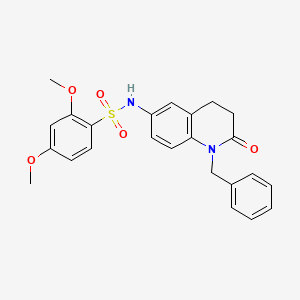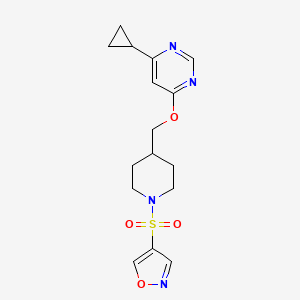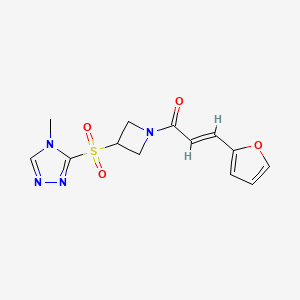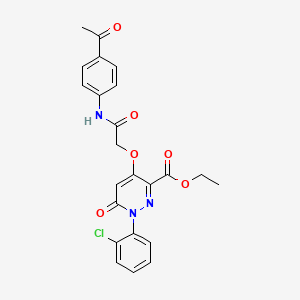![molecular formula C15H19N5O3S2 B2925657 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097920-81-3](/img/structure/B2925657.png)
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition
Sulfonamide compounds, including structures similar to N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide, have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of carbonic anhydrase can therefore have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. For example, Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory activity against carbonic anhydrases, showing significant inhibition against isozymes associated with tumor growth, such as CA IX and XII, suggesting potential applications in cancer therapy (Alafeefy et al., 2015).
Anticancer Activity
Several sulfonamide derivatives have been evaluated for their anticancer properties. Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, indicating a significant impact on various cancer cell lines. This research highlights the potential of sulfonamide compounds in the development of new anticancer agents (Turov, 2020).
Antimicrobial Properties
Sulfonamide compounds have also been investigated for their antimicrobial properties. Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds and evaluated their antimicrobial activity, highlighting the broad therapeutic potential of sulfonamide derivatives beyond their traditional role as diuretics and antibacterial agents (Jagtap et al., 2010).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the interaction of sulfonamide compounds with various biological targets, aiding in the design of compounds with improved efficacy and selectivity. Bashandy et al. (2014) performed molecular docking to assess the binding of N,N-dimethylbenzenesulfonamide derivatives to carbonic anhydrase IX, a target associated with cancer cell proliferation, to optimize compounds for anticancer activity (Bashandy et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, sulfonamide derivatives have been investigated for their role in corrosion inhibition, demonstrating the versatility of these compounds. Hu et al. (2016) explored the corrosion inhibitory effect of benzothiazole derivatives on steel, providing insights into the application of sulfonamides in material science and engineering (Hu et al., 2016).
作用機序
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds, which could alter the function of the target molecules.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have the ability to kill or inhibit the growth of microbes.
特性
IUPAC Name |
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-18(2)25(22,23)13-5-3-12(4-6-13)15(21)20-9-7-19(8-10-20)14-11-16-24-17-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIFHMUZKUNFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)


![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)


![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)